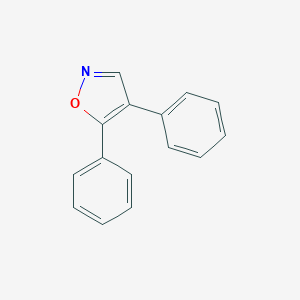

4,5-Diphenylisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Diphenylisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 4,5-Diphenylisoxazole

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various synthetic routes have been developed to enhance yield and selectivity. For instance, Zhang et al. (2021) reported an efficient method for synthesizing poly-substituted isoxazoles using dicyanocyclopropanes and hydroxylamine hydrochloride under catalysis, which can be adapted for 4,5-diphenyl derivatives .

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of isoxazole exhibit significant analgesic and anti-inflammatory effects. For example, compounds derived from this compound have been evaluated for their activity as inhibitors of leukotriene biosynthesis, which plays a crucial role in inflammation . These compounds showed potent inhibitory activity against cellular 5-Lipoxygenase, suggesting their potential use in treating inflammatory diseases.

Antitumor Activity

This compound derivatives have also been investigated for their anticancer properties. A study by Vitale et al. (2014) highlighted the synthesis of isoxazoles that act as selective COX-1 inhibitors with promising results against ovarian cancer cell lines . Additionally, compounds containing the 4,5-diarylisoxazole scaffold were found to inhibit Hsp90, a protein implicated in various cancers, demonstrating their potential as anticancer agents .

Neuroprotective Effects

The neuroprotective effects of isoxazole derivatives have been explored in relation to neurodegenerative diseases. Compounds have been synthesized that target nicotinic acetylcholine receptors (nAChRs), which are crucial in the pathophysiology of conditions like Alzheimer's disease and Parkinson's disease . The ability to modulate nAChRs presents a therapeutic avenue for managing these disorders.

Insecticidal Applications

Beyond human health applications, this compound has shown promise in agricultural science as an insecticide. Studies have demonstrated its efficacy against various pests by targeting specific neuroreceptors in insects . This dual application highlights the versatility of this compound across different fields.

Case Studies and Research Findings

Propiedades

Número CAS |

14677-21-5 |

|---|---|

Fórmula molecular |

C15H11NO |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

4,5-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H |

Clave InChI |

PHHYPNOXXPWYII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

14677-21-5 |

Sinónimos |

4,5-Diphenylisoxazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.